![molecular formula C12H17N3O4S B13307905 2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)
2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nitro group, a pyrrolidine ring, and a benzene sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Pyrrolidine Substitution: The final step involves the substitution of the sulfonamide with a pyrrolidine derivative under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Reduction: 2-Amino-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-N-[2-(pyrrolidin-2-yl)ethyl]benzene-1-sulfonamide: Similar structure but with a different position of the pyrrolidine ring.
2-Nitro-N-[2-(pyrrolidin-4-yl)ethyl]benzene-1-sulfonamide: Another positional isomer with the pyrrolidine ring at a different position.
2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide is unique due to the specific positioning of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H17N3O4S |
|---|---|
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
2-nitro-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-6-10-5-7-13-9-10/h1-4,10,13-14H,5-9H2 |
InChI-Schlüssel |
RUYDJSDLACGQLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


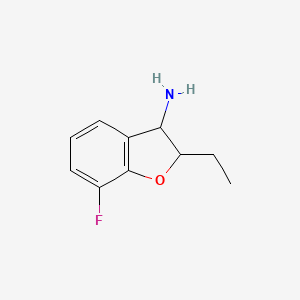

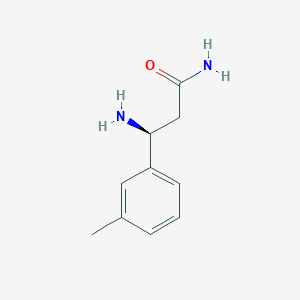

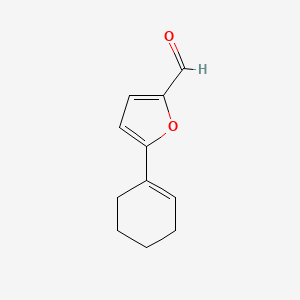

![N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13307856.png)
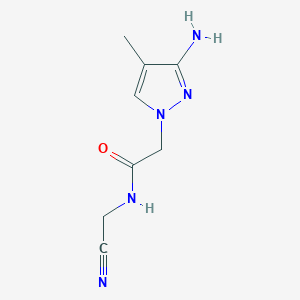

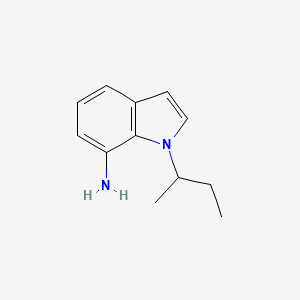
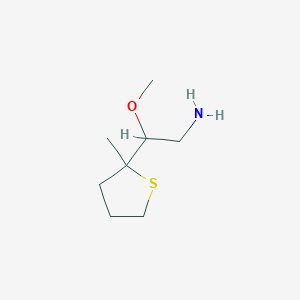
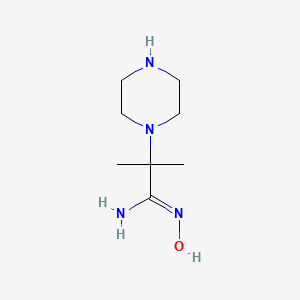
![2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)

